Furo[2,3-g]benzothiazole
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Overview
Description
Furo[2,3-g]benzothiazole is a heterocyclic compound that consists of a benzothiazole ring fused with a furan ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
Furo[2,3-g]benzothiazole can be synthesized through various methods. One common approach involves the cyclization of benzofuran derivatives with ammonium thiocyanate . Another method includes the formation of the furan ring from the corresponding benzothiazole . These reactions typically require specific catalysts and controlled conditions to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound often involves multi-step continuous-flow synthesis. This method allows for the efficient and scalable production of the compound, minimizing side reactions and optimizing reaction conditions .
Chemical Reactions Analysis
Types of Reactions
Furo[2,3-g]benzothiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly at the furan ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield this compound oxides, while reduction may produce reduced derivatives of the compound .
Scientific Research Applications
Furo[2,3-g]benzothiazole has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of furo[2,3-g]benzothiazole involves its interaction with specific molecular targets. For instance, it has been shown to inhibit certain enzymes and interfere with cellular processes, leading to its biological effects . The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Furo[2,3-g]benzothiazole can be compared with other similar compounds, such as:
Thieno[2,3-g]benzothiazole: This compound has a thieno ring instead of a furan ring, leading to different chemical properties and applications.
Benzo[2,3-g]benzothiazole:
This compound is unique due to its specific ring structure, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C9H5NOS |
---|---|
Molecular Weight |
175.21 g/mol |
IUPAC Name |
furo[2,3-g][1,3]benzothiazole |
InChI |
InChI=1S/C9H5NOS/c1-2-8-6(3-4-11-8)9-7(1)10-5-12-9/h1-5H |
InChI Key |
SRKOPNQADBARKW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CO2)C3=C1N=CS3 |
Origin of Product |
United States |
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